4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl
Description
Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature
The compound 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride exhibits a complex molecular architecture characterized by the presence of two trifluoromethyl groups positioned at the 3 and 5 positions of a phenyl ring, which is subsequently connected to a benzylamine moiety through a biphenyl linkage. The International Union of Pure and Applied Chemistry systematic name for this compound is [4-[3,5-bis(trifluoromethyl)phenyl]phenyl]methanamine;hydrochloride, which precisely describes the structural connectivity and functional group arrangement.
The structural framework consists of three primary components: a central biphenyl system connecting two aromatic rings, two trifluoromethyl substituents positioned meta to each other on one of the phenyl rings, and a primary amine functionality attached to the para position of the second phenyl ring through a methylene bridge. This arrangement creates a compound with distinct electronic and steric characteristics that differentiate it from simpler benzylamine derivatives. The hydrochloride salt formation involves the protonation of the primary amine functionality, resulting in enhanced solubility and stability characteristics compared to the free base form.
The trifluoromethyl groups contribute significantly to the overall molecular geometry and electronic distribution within the compound. Each trifluoromethyl group introduces six fluorine atoms, creating regions of high electron density that influence both the physical properties and chemical reactivity of the molecule. The carbon-fluorine bonds present in these groups are among the strongest in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, which is substantially greater than carbon-chlorine bonds at around 320 kilojoules per mole.
Historical Context in Organofluorine Chemistry
The development of 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride must be understood within the broader historical context of organofluorine chemistry, a field that has evolved dramatically since its inception in the early nineteenth century. The first organofluorine compound was synthesized by Dumas and Péligot in 1835, when they successfully prepared fluoromethane through the distillation of dimethyl sulfate with potassium fluoride. This pioneering work established the foundation for what would become one of the most important branches of synthetic organic chemistry.
Alexander Borodin, better known for his contributions to classical music, made significant early contributions to organofluorine chemistry in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride. This halogen exchange methodology became a cornerstone technique that is still widely employed in modern fluorochemical industry for introducing fluorine atoms into organic molecules. The subsequent development of aromatic fluorination methods, particularly the Schiemann reaction developed in 1927, provided crucial synthetic pathways for preparing fluorinated aromatic compounds.
The evolution of synthetic methodologies for introducing trifluoromethyl groups specifically began with the work of Swarts in 1898, who first reported aromatic compounds containing fluorinated side chains. The conversion of benzotrichloride to benzotrifluoride using antimony trifluoride represented an early example of the synthetic challenges associated with incorporating multiple fluorine atoms into organic structures. These foundational discoveries laid the groundwork for the sophisticated fluorination chemistry required to synthesize compounds like 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride.
The historical progression of organofluorine chemistry demonstrates a clear evolution from simple fluoroalkanes to complex polyfluorinated aromatic systems. The development of nitrogen-trifluoromethylation methods, while receiving less attention than carbon-trifluoromethylation approaches, has become increasingly important in recent decades. This historical context emphasizes the significance of compounds like 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride as representatives of advanced synthetic achievements in organofluorine chemistry.
Significance in Chemical Research
4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride occupies a position of considerable importance in contemporary chemical research due to its unique combination of structural features and electronic properties. The compound serves as a valuable model system for understanding the effects of multiple trifluoromethyl substitutions on aromatic systems, particularly in the context of biphenyl architectures. Research applications have demonstrated the utility of this compound class in various synthetic transformations and as building blocks for more complex molecular structures.
The significance of this compound extends to its role in medicinal chemistry research, where trifluoromethyl groups are recognized for their ability to modulate molecular properties such as lipophilicity, metabolic stability, and bioavailability. The bis(trifluoromethyl)phenyl substitution pattern provides researchers with a platform for investigating structure-activity relationships in pharmaceutical development. The presence of the benzylamine functionality further enhances the compound's research value by providing a site for additional chemical modifications and conjugation reactions.
In the broader context of materials science, compounds containing multiple trifluoromethyl groups have found applications in the development of specialized materials with unique physical properties. The high electronegativity of fluorine, measured at 3.98 on the Pauling scale, creates significant dipole moments in carbon-fluorine bonds (1.41 Debye), which can influence intermolecular interactions and bulk material properties. These characteristics make 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride a valuable compound for fundamental studies in molecular recognition and supramolecular chemistry.
The compound's research significance is further enhanced by its potential applications in catalysis and synthetic methodology development. The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of adjacent functional groups, making this compound useful for studying electronic effects in organic reactions. Additionally, the structural complexity of the molecule provides opportunities for investigating selective functionalization strategies and developing new synthetic approaches for related compound classes.
Molecular Formula and Physical Properties
The molecular formula of 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride is C₁₅H₁₂ClF₆N, reflecting the presence of fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, six fluorine atoms, and one nitrogen atom. The molecular weight of this compound is precisely calculated as 355.70 grams per mole, which represents a substantial molecular mass attributable primarily to the high atomic weight of the six fluorine atoms present in the two trifluoromethyl groups.
Table 1: Fundamental Molecular Properties
The structural composition reveals several important characteristics that influence the compound's physical properties. The parent compound, [4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanamine, has the Chemical Abstracts Service registry number 5159476, while the hydrochloride salt carries the distinct registry number 1195901-45-1. This differentiation is crucial for accurate identification and procurement of the specific salt form required for research applications.
The presence of six fluorine atoms significantly influences the compound's physical characteristics through several mechanisms. The low polarizability of fluorine atoms (0.56 × 10⁻²⁴ cubic centimeters) compared to other halogens contributes to unique intermolecular interactions. Additionally, the Van der Waals radius of fluorine at 1.47 Angstroms, which is remarkably close to that of hydrogen at 1.2 Angstroms, allows for efficient molecular packing without significant steric strain.
Table 2: Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Content (%) |
|---|---|---|---|
| 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine HCl | C₁₅H₁₂ClF₆N | 355.70 | 32.0 |
| 3,5-Bis(trifluoromethyl)benzylamine | C₉H₇F₆N | 243.15 | 46.9 |
| 3,5-Bis(trifluoromethyl)benzylamine HCl | C₉H₈ClF₆N | 279.61 | 40.8 |
The fluorine content analysis reveals that 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride contains 32.0 percent fluorine by mass, which represents a substantial proportion of the total molecular weight. This high fluorine content contributes to the compound's distinctive physical and chemical properties, including enhanced thermal stability due to the strength of carbon-fluorine bonds and modified solubility characteristics compared to non-fluorinated analogs.
Properties
IUPAC Name |
[4-[3,5-bis(trifluoromethyl)phenyl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10;/h1-7H,8,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSAKBFCHJFZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592112 | |
| Record name | 1-[3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195901-45-1 | |
| Record name | [1,1′-Biphenyl]-4-methanamine, 3′,5′-bis(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195901-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine HCl with structurally related compounds:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| This compound | 1195901-45-1 | C₁₅H₁₂ClF₆N | 355.71 | Biphenyl with two -CF₃ groups | Hydrochloride salt, high lipophilicity |
| 3,5-Bis(trifluoromethyl)benzylamine | 85068-29-7 | C₉H₇F₆N | 243.15 | Single phenyl with two -CF₃ groups | Free base, lower steric hindrance |
| 4-(Trifluoromethyl)benzylamine | 3300-51-4 | C₈H₈F₃N | 175.15 | Single phenyl with one -CF₃ group | Simpler structure, lower molecular weight |
| (2-Trifluoromethylphenyl)methanamine | 3048-01-9 | C₈H₈F₃N | 175.15 | Single phenyl with -CF₃ at 2-position | Ortho-substitution alters reactivity |
Key Observations :
- The target compound has a biphenyl backbone , which increases steric bulk compared to single-phenyl analogs like 3,5-Bis(trifluoromethyl)benzylamine . This may reduce reactivity in nucleophilic reactions but enhance binding specificity in biological systems.
- The hydrochloride salt form distinguishes it from free-base analogs, offering better solubility in aqueous media for formulation purposes .
Market and Availability
Commercial Accessibility :
Synthetic Complexity :
- The biphenyl structure of the target compound requires multi-step synthesis (e.g., Suzuki coupling), increasing production costs compared to single-phenyl derivatives synthesized via direct amination .
Biological Activity
4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance lipophilicity, facilitating membrane penetration and interaction with biological targets. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
- Molecular Formula : C15H15ClF6N
- Molecular Weight : 357.74 g/mol
- Appearance : Light yellow to yellow-brown solid
The mechanism of action involves interaction with specific molecular targets, which may include enzymes or receptors. The trifluoromethyl groups are believed to play a crucial role in modulating biological activity by enhancing the compound's ability to interact with lipid membranes and proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-[3,5-bis(trifluoromethyl)phenyl]benzylamine hydrochloride. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
| Pseudomonas aeruginosa | 4 µg/mL |
The compound showed effective inhibition against biofilm formation in Staphylococcus aureus, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer cells).
- Apoptosis Induction : The compound enhanced caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 µM, indicating its potential as an apoptosis-inducing agent .
Study on Antimicrobial Efficacy
A study published in Molecules evaluated the efficacy of various derivatives of benzylamine against drug-resistant bacterial strains. The results indicated that compounds similar to 4-[3,5-bis(trifluoromethyl)phenyl]benzylamine showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Study on Anticancer Properties
Research conducted on the effects of this compound on breast cancer cells revealed that it could significantly inhibit microtubule assembly at concentrations around 20 µM, suggesting a potential mechanism for its anticancer activity. Furthermore, morphological changes were observed in treated cells, supporting its role in inducing cell death .
Q & A
Q. What are the common synthetic routes for preparing 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine HCl, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves bromination or coupling reactions of 3,5-bis(trifluoromethyl)benzene derivatives. Key intermediates include:
- 3,5-Bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4), used for nucleophilic substitution with ammonia or amines .
- 3,5-Bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8), employed in amidation followed by reduction to the amine .
Optimization Strategies:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups.
- Monitor reaction progress via TLC or HPLC with UV detection at 254 nm due to the aromatic trifluoromethyl groups.
- Purify intermediates via recrystallization (e.g., from ethanol/water mixtures) to remove unreacted brominated precursors .
Q. Table 1: Intermediate Properties
| Intermediate | CAS RN | Key Physical Data |
|---|---|---|
| Benzyl bromide derivative | 32247-96-4 | Density: 1.675 g/cm³ |
| Benzoyl chloride derivative | 785-56-8 | Boiling point: 65–67°C (12 mmHg) |
Q. How should solubility and stability be managed during experimental handling?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Prepare stock solutions in DMSO (10 mM) for biological assays .
- Stability: Store at 2–8°C under anhydrous conditions. Degradation occurs via hydrolysis of the amine group; use desiccants and avoid prolonged exposure to moisture .
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >10 | Preferred for biological assays |
| Ethanol | ~5 | Limited solubility |
| Water | <1 | Requires sonication |
Advanced Research Questions
Q. How can discrepancies in NMR and mass spectrometry data be resolved for structural confirmation?
Methodological Answer:
- ¹H/¹⁹F NMR: The trifluoromethyl groups produce distinct ¹⁹F signals at ~-63 ppm (singlet). Compare with NIST reference data for 3,5-bis(trifluoromethyl)benzene derivatives to validate chemical shifts .
- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 279.60 (C₉H₈F₆NCl). Fragmentation peaks at m/z 243.14 correspond to the free amine after HCl loss .
Common Pitfalls:
Q. What strategies are effective for designing analogs in structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Replace the benzylamine group with heterocycles (e.g., pyridine) or introduce substituents (e.g., halogens) at the 4-position to alter electronic properties .
- Trifluoromethyl Substitution: Test mono- or tris(trifluoromethyl) analogs to assess the impact of electron-withdrawing groups on binding affinity.
- Biological Assays: Use fluorescence polarization or SPR to measure interactions with target proteins (e.g., kinases), referencing analogs like 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4) as competitive inhibitors .
Q. Table 3: Analog Design Framework
| Modification Type | Example Compound | Biological Target |
|---|---|---|
| Amine substitution | 3-Chloro-5-(trifluoromethyl)benzylamine | GPCRs |
| Boronic acid derivative | 3,5-Bis(trifluoromethyl)phenylboronic acid | Proteases |
Q. How can conflicting toxicity data be addressed in preclinical studies?
Methodological Answer:
- In Vitro Testing: Conduct MTT assays on HEK-293 or HepG2 cells to compare cytotoxicity with structurally related compounds (e.g., 3,5-bis(trifluoromethyl)benzoic acid, CAS 725-89-3) .
- Metabolic Stability: Use liver microsomes to assess oxidative degradation pathways. The trifluoromethyl groups may reduce metabolic clearance, but HCl salt formation could alter bioavailability .
Data Reconciliation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
